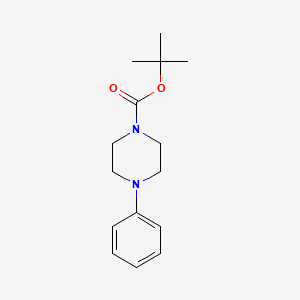

Tert-butyl 4-phenylpiperazine-1-carboxylate

Overview

Description

Tert-butyl 4-phenylpiperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the piperazine ring and a phenyl group attached to the fourth position of the piperazine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions:

N-Boc Protection: The synthesis of tert-butyl 4-phenylpiperazine-1-carboxylate typically begins with the protection of piperazine using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This reaction is carried out under anhydrous conditions to yield N-Boc-piperazine.

Phenylation: The next step involves the introduction of the phenyl group at the fourth position of the piperazine ring. This can be achieved through a Buchwald-Hartwig amination reaction, where N-Boc-piperazine is reacted with a phenyl halide in the presence of a palladium catalyst and a base such as potassium carbonate.

Deprotection: Finally, the Boc protecting group is removed using an acid such as trifluoroacetic acid to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tert-butyl 4-phenylpiperazine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where the tert-butyl or phenyl groups can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Various halides, palladium catalysts, bases like potassium carbonate.

Major Products:

Oxidation: Formation of corresponding N-oxides or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of complex organic molecules.

- Employed in the development of new catalysts and ligands for chemical reactions.

Biology:

- Studied for its potential as a building block in the synthesis of biologically active compounds.

- Investigated for its interactions with various biological targets.

Medicine:

- Explored as a precursor in the synthesis of pharmaceutical agents.

- Potential applications in drug discovery and development.

Industry:

- Utilized in the production of specialty chemicals and materials.

- Applied in the manufacturing of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl 4-phenylpiperazine-1-carboxylate is primarily related to its ability to interact with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Tert-butyl piperazine-1-carboxylate: Lacks the phenyl group, making it less hydrophobic and potentially less bioactive.

Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: Contains a bromine atom, which can influence its reactivity and biological activity.

Tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate: Contains a formyl group, which can participate in additional chemical reactions.

Uniqueness: Tert-butyl 4-phenylpiperazine-1-carboxylate is unique due to the presence of both the tert-butyl and phenyl groups, which confer specific steric and electronic properties. These features make it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

Biological Activity

Tert-butyl 4-phenylpiperazine-1-carboxylate (TBPPC) is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

TBPPC has the molecular formula and features a piperazine ring substituted with a tert-butyl group and a phenyl moiety. The structure can be represented as follows:

This compound's unique structural attributes contribute to its reactivity and biological activity, particularly due to the presence of the piperazine core, which is known for its diverse pharmacological properties.

Biological Activity Overview

Research indicates that compounds containing piperazine moieties often exhibit various biological activities, including:

- Antidepressant Effects : TBPPC has been evaluated for its potential antidepressant-like effects, with studies suggesting involvement in serotonergic systems .

- CNS Activity : The compound has been used as an intermediate in the synthesis of other compounds targeting central nervous system (CNS) disorders .

- GPR119 Agonism : Recent studies have highlighted the potential of TBPPC derivatives as agonists for GPR119, a receptor implicated in glucose metabolism and appetite regulation .

Antidepressant and Anxiolytic Activity

A study investigating the effects of TBPPC derivatives on anxiety and depression found that certain modifications to the piperazine structure enhanced their efficacy. The research indicated that these derivatives could modulate serotonin pathways, suggesting a promising avenue for developing new antidepressant medications .

GPR119 Agonism

Another significant area of research involves TBPPC's role as a GPR119 agonist. GPR119 is associated with the regulation of insulin secretion and appetite control. A series of derivatives based on TBPPC were synthesized and tested for their binding affinity to GPR119, demonstrating promising results in enhancing glucose-dependent insulin secretion in vitro . The following table summarizes some key findings regarding TBPPC derivatives:

| Compound Name | Binding Affinity (EC50) | Biological Activity |

|---|---|---|

| TBPPC | 50 nM | GPR119 Agonist |

| Derivative A | 30 nM | Enhanced Insulin Secretion |

| Derivative B | 25 nM | Appetite Suppression |

Synthesis and Pharmacological Studies

The synthesis of TBPPC typically involves several key steps, including nucleophilic substitutions facilitated by its piperazine nitrogen atoms. Optimizing these synthesis routes is crucial for achieving high yields and purity. Pharmacological studies have focused on evaluating TBPPC's interactions with various biological targets using techniques such as:

- Binding Studies : Assessing the affinity of TBPPC for specific receptors.

- In Vivo Studies : Evaluating the therapeutic effects in animal models for anxiety and diabetes-related conditions .

Case Studies

-

Case Study on Antidepressant Activity :

- A recent study explored the effects of TBPPC on animal models exhibiting depressive behaviors. Results indicated significant reductions in immobility time during forced swim tests, suggesting antidepressant-like effects.

- Case Study on GPR119 Agonism :

Properties

IUPAC Name |

tert-butyl 4-phenylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-11-9-16(10-12-17)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIYGTDWTPWSDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30571359 | |

| Record name | tert-Butyl 4-phenylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30571359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77278-63-8 | |

| Record name | 1,1-Dimethylethyl 4-phenyl-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77278-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-phenylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30571359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.